![molecular formula C13H11N3O B3047277 Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)- CAS No. 136873-00-2](/img/structure/B3047277.png)
Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)-
Overview
Description
Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)- is an organic compound that belongs to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring fused to a pyridine ring, which is further substituted with a phenol group. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)- typically involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine. This method provides concise access to the desired compound . Another approach involves the reaction of 4-amino-pyrazoles with methyl cyanoacetate under acidic or neutral conditions to form pyrazolo[1,5-a]pyridine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenol derivatives
Scientific Research Applications
Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)- involves its interaction with various molecular targets. It acts as an inhibitor of mitogen-activated protein kinase 1 (MAPK1), which plays a crucial role in the MAPK/ERK signaling pathway . This pathway is involved in cell proliferation, differentiation, and survival, making the compound a potential therapeutic agent for diseases related to these processes.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar pyrazole-pyridine fused ring structure but differs in its substitution pattern.
Phenylpyrazole: Another related compound with a phenyl group attached to the pyrazole ring.
Uniqueness: Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)- is unique due to its specific substitution with a phenol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of phenylpyrazoles, characterized by a pyrazole ring fused with a pyridine ring and substituted with a phenolic group. This unique structure contributes to its distinct biological properties and potential applications in drug development.
-
Inhibition of Signaling Pathways :
- Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)- acts as an inhibitor of mitogen-activated protein kinase 1 (MAPK1), which is crucial in the MAPK/ERK signaling pathway. This inhibition can lead to altered cellular responses, particularly in cancer cells .
-
Antiproliferative Effects :
- In vitro studies have demonstrated that related compounds exhibit antiproliferative effects by inducing apoptosis through the activation of caspases and PARP cleavage. For instance, derivatives with similar structures have shown the ability to reduce the expression of proliferating cell nuclear antigen (PCNA), which is vital for DNA replication .
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Activity
A study investigated the effects of phenolic pyrazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The results indicated that these compounds could significantly reduce cell viability and induce apoptotic pathways, highlighting their potential as anticancer agents .
Case Study: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, several pyrazole derivatives were tested against Staphylococcus aureus and Staphylococcus epidermidis. The most active compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL, demonstrating their efficacy in inhibiting bacterial growth and biofilm formation .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to introduce substituents at position 7 of pyrazolo[1,5-a]pyridine derivatives?
- Methodology : Position 7 functionalization often involves condensation reactions with β-enaminones or silylformamidines under reflux conditions. For example, silylformamidine-mediated reactions in benzene or toluene yield 7-substituted derivatives, followed by crystallization from hexane or ether for purification. NMR (¹H and ¹³C) and HRMS are critical for validating structural integrity .
Q. How are pyrazolo[1,5-a]pyridine derivatives characterized spectroscopically?
- Methodology :
- ¹H/¹³C NMR : Assign signals based on substituent-induced shifts (e.g., nitro or bromo groups at position 3 cause distinct deshielding in ¹H NMR).
- HRMS : Confirm molecular formulas (e.g., C₁₃H₁₁N₅O, [M+H]⁺ = 254.1042) to resolve discrepancies between calculated and experimental data .
- IR Spectroscopy : Identify functional groups like carbonyls (e.g., 4-carboxylate esters at ~1700 cm⁻¹) .
Q. What solvent systems are optimal for recrystallizing pyrazolo[1,5-a]pyridine intermediates?
- Methodology : Ethanol, DMF, or dioxane are preferred for high-yield recrystallization. For example, 7-amino derivatives crystallize efficiently from ethanol, while polar aprotic solvents like DMF improve solubility of carboxamide derivatives .
Advanced Research Questions
Q. How can computational methods elucidate the photophysical properties of pyrazolo[1,5-a]pyrimidine fluorophores?
- Methodology : Density functional theory (DFT) and time-dependent DFT (TD-DFT) predict absorption/emission spectra by analyzing frontier molecular orbitals. For instance, electron-withdrawing groups (EWGs) at position 7 reduce HOMO-LUMO gaps, enhancing fluorescence quantum yields. Experimental validation via solid-state spectroscopy is recommended to assess aggregation effects .
Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyridine-based anticancer agents?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., trifluoromethyl groups enhance kinase inhibition (IC₅₀ = 214 nM for DMH1) .
- In vitro Screening : Use standardized assays (e.g., HEPG2-1 liver carcinoma cells) to evaluate antiproliferative activity. Pyrazolo[1,5-a]pyrimidine 7c shows IC₅₀ = 2.70 µM, outperforming thiadiazole derivatives .
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyridine synthesis be addressed?
- Methodology :
- Directed Metalation : Use bromo or nitro groups at position 3 to direct electrophilic substitution at position 7.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 6 hours to 30 minutes) and improve yields for thermally sensitive intermediates .
Q. What analytical approaches validate the purity of pyrazolo[1,5-a]pyridine derivatives for pharmacological studies?
- Methodology :
- HPLC-PDA : Monitor purity (>98%) at 214 nm, as demonstrated for DMH1 (Rt = 2.48 min) .
- Elemental Analysis : Compare experimental vs. calculated C/H/N ratios (e.g., C: 62.77% found vs. 62.65% calcd for C₂₁H₁₆ClN₇Al derivatives) .
Q. Tables for Key Data
Table 1 : Representative Synthetic Yields and Conditions
Table 2 : Biological Activity of Selected Derivatives
Compound | Target | IC₅₀/EC₅₀ | Cell Line/Model | Ref. |
---|---|---|---|---|
7c | HEPG2-1 carcinoma | 2.70 ± 0.28 µM | Liver carcinoma | |
DMH1 | VEGF/BMP signaling | 214 nM | In vitro kinase assay | |
PHTPP | ER-β antagonism | Not reported | Prostate cancer |
Properties
IUPAC Name |
4-(pyrazolo[1,5-a]pyridin-3-ylamino)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-11-6-4-10(5-7-11)15-12-9-14-16-8-2-1-3-13(12)16/h1-9,15,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIYKYHNQFRNCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625499 | |
Record name | 4-[(Pyrazolo[1,5-a]pyridin-3-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136873-00-2 | |
Record name | 4-[(Pyrazolo[1,5-a]pyridin-3-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.